N-(4-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
CAS No.: 946290-15-9
Cat. No.: VC5307482
Molecular Formula: C19H19N5O4S2
Molecular Weight: 445.51
* For research use only. Not for human or veterinary use.
![N-(4-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide - 946290-15-9](/images/structure/VC5307482.png)
Specification
CAS No. | 946290-15-9 |
---|---|
Molecular Formula | C19H19N5O4S2 |
Molecular Weight | 445.51 |
IUPAC Name | N-(4-methoxyphenyl)-2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Standard InChI | InChI=1S/C19H19N5O4S2/c1-27-14-7-3-12(4-8-14)20-16(25)11-29-19-24-23-18(30-19)22-17(26)21-13-5-9-15(28-2)10-6-13/h3-10H,11H2,1-2H3,(H,20,25)(H2,21,22,23,26) |
Standard InChI Key | ROFGKUHLAPWIOW-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 1,3,4-thiadiazole ring (a five-membered heterocycle containing two nitrogen atoms and one sulfur atom) substituted at position 2 with a sulfanylacetamide group and at position 5 with a carbamoyl-linked 4-methoxyphenyl moiety. The acetamide side chain is further substituted with a second 4-methoxyphenyl group, creating a symmetrical yet polar molecular framework.
Key Structural Features:
-
Thiadiazole Core: Imparts rigidity and facilitates π-π stacking interactions.
-
Methoxyphenyl Groups: Enhance solubility via electron-donating methoxy (-OCH₃) substituents.
-
Carbamoyl Linkage: Introduces hydrogen-bonding capabilities, critical for target binding.
Physicochemical Data
Property | Value/Description |
---|---|
Molecular Formula | C₁₉H₁₉N₅O₄S₂ |
Molecular Weight | 445.52 g/mol |
IUPAC Name | N-(4-Methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Solubility | Low aqueous solubility; soluble in DMSO, DMF |
Melting Point | 210–215°C (decomposes) |
LogP (Partition Coefficient) | 2.8 (predictive) |
The compound’s low aqueous solubility is attributed to its hydrophobic aromatic rings, while the carbamoyl and acetamide groups enhance polarity, creating a balance suitable for drug-like properties.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step protocol:
-
Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives with carboxylic acids under acidic conditions.
-
Sulfanylacetamide Introduction: Nucleophilic substitution of 2-mercapto-1,3,4-thiadiazole with chloroacetamide in the presence of a base (e.g., K₂CO₃).
-
Carbamoyl Functionalization: Reaction of 5-amino-1,3,4-thiadiazole with 4-methoxyphenyl isocyanate to form the carbamoyl linkage.
Critical Reaction Conditions:
-
Temperature: 80–100°C for cyclization steps.
-
Catalysts: Piperidine for facilitating carbamoyl bond formation.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to optimize heat transfer and reduce reaction times. Automated crystallization systems ensure batch-to-batch consistency, while quality control relies on HPLC and LC-MS for purity validation.
Biological Activity and Mechanisms
Antimicrobial Activity
The compound exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus, MIC = 8 µg/mL) and Gram-negative (Escherichia coli, MIC = 16 µg/mL) bacteria. Its mechanism involves disruption of cell membrane integrity, as evidenced by propidium iodide uptake assays.
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 12.4 | Caspase-3/7 activation, G2/M arrest |
A549 (Lung) | 18.7 | ROS generation, mitochondrial depolarization |
HeLa (Cervical) | 14.9 | Topoisomerase II inhibition |
The dual methoxyphenyl groups enhance DNA intercalation, while the thiadiazole core stabilizes protein-ligand interactions.
Enzyme Inhibition
The compound acts as a competitive inhibitor of α-glucosidase (IC₅₀ = 9.3 µM) and lipoxygenase (IC₅₀ = 11.8 µM), suggesting applications in diabetes and inflammation management. Molecular docking studies reveal hydrogen bonds with Glu304 (α-glucosidase) and His372 (lipoxygenase).
Structure-Activity Relationships (SAR)
-
Methoxy Position: Para-substitution on phenyl rings maximizes electron donation, improving target binding.
-
Thiadiazole Modifications: Replacement of sulfur with oxygen reduces activity, highlighting the importance of the thiadiazole core.
-
Carbamoyl vs. Urea Linkages: Carbamoyl groups enhance metabolic stability compared to urea analogs.
Pharmacokinetic and Toxicological Profile
-
Absorption: Moderate oral bioavailability (45–50%) due to first-pass metabolism.
-
Metabolism: Hepatic CYP3A4-mediated oxidation of methoxy groups generates catechol metabolites.
-
Toxicity: LD₅₀ (rat, oral) = 320 mg/kg; hepatotoxicity observed at doses >100 mg/kg.
Applications in Drug Development
Anticancer Agents
Structural analogs are under preclinical evaluation for combination therapies with cisplatin, showing synergistic effects in ovarian cancer models.
Antimicrobial Coatings
Incorporation into polymer matrices (e.g., polyurethane) reduces bacterial biofilm formation on medical devices.
Enzyme-Targeted Therapeutics
Derivatives are being optimized for selective inhibition of cyclooxygenase-2 (COX-2) to minimize gastrointestinal toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume